molecular formula C39H30N3O3P3 B5178629 2,4,6-tris(diphenylphosphoryl)-1,3,5-triazine

2,4,6-tris(diphenylphosphoryl)-1,3,5-triazine

Cat. No.: B5178629
M. Wt: 681.6 g/mol
InChI Key: VAYNTFVDUSJTBW-UHFFFAOYSA-N
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Description

2,4,6-tris(diphenylphosphoryl)-1,3,5-triazine is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound features a triazine core substituted with three diphenylphosphoryl groups, making it a versatile molecule in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-tris(diphenylphosphoryl)-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with diphenylphosphine oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the substitution of chlorine atoms with diphenylphosphoryl groups. The reaction is conducted in an inert atmosphere to prevent oxidation and is typically performed at elevated temperatures to ensure complete substitution.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,4,6-tris(diphenylphosphoryl)-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

    Substitution: The diphenylphosphoryl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of a base and a suitable nucleophile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.

Scientific Research Applications

2,4,6-tris(diphenylphosphoryl)-1,3,5-triazine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,4,6-tris(diphenylphosphoryl)-1,3,5-triazine involves its interaction with molecular targets through its diphenylphosphoryl groups. These groups can form coordination bonds with metal ions or interact with other functional groups in organic molecules. The triazine core provides a stable framework that supports these interactions, making the compound effective in various applications.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-tris(diphenylphosphoryl)-1,3,5-triazine: Known for its stability and versatility in chemical reactions.

    Tris(2,4,6-trimethoxyphenyl)phosphine: A strong Lewis base used in catalysis.

    Tris(2,4,6-trimethylphenyl)phosphine: Used as a ligand in various coupling reactions.

Uniqueness

This compound is unique due to its combination of a triazine core and diphenylphosphoryl groups, which provide both stability and reactivity. This makes it suitable for a wide range of applications, from organic synthesis to material science.

Properties

IUPAC Name

2,4,6-tris(diphenylphosphoryl)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H30N3O3P3/c43-46(31-19-7-1-8-20-31,32-21-9-2-10-22-32)37-40-38(47(44,33-23-11-3-12-24-33)34-25-13-4-14-26-34)42-39(41-37)48(45,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYNTFVDUSJTBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=NC(=NC(=N3)P(=O)(C4=CC=CC=C4)C5=CC=CC=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H30N3O3P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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